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Compound of Interest

Compound Name: 4-Methoxyphosphinine

CAS No.: 646063-84-5

Cat. No.: B12608379

Get Quote

Introduction & Mechanistic Rationale
Phosphinines (Phosphabenzenes) are aromatic phosphorus heterocycles that differ

significantly from classical phosphines (

).

Electronic Profile: They are poor

-donors (due to the high s-character of the phosphorus lone pair) but exceptionally strong

-acceptors (due to the low-lying LUMO of the aromatic ring).

The "Methoxy" Effect: Introducing electron-donating methoxy groups (-OMe) allows for fine-

tuning of this electronic manifold.

Para-phenyl substitution (Type A): Increases the electron density of the aryl substituents,

slightly enhancing

-donicity and solubility in polar organic solvents.
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Direct C4-ring substitution (Type B): Significantly perturbs the molecular orbitals, raising

the HOMO energy and making the phosphinine a better donor while retaining its

-acceptor capacity.

Target Applications:

Homogeneous Catalysis: Hydroformylation (Rh), C-H activation (Ru/Ir), and cross-coupling

(Pd).

Materials Science: The ligands are often fluorescent and can be used in emissive

coordination polymers.

Ligand Synthesis Protocols
Protocol A: Synthesis of 2,4,6-Tris(4-
methoxyphenyl)phosphinine (Standard)
Target: A robust, air-stable ligand used for general catalytic screening.

Phase 1: Synthesis of the Pyrylium Salt Precursor
The synthesis relies on the acid-catalyzed condensation of 4-methoxybenzaldehyde with 4-

methoxyacetophenone.

Reagents:

4-Methoxybenzaldehyde (1.0 eq)

4-Methoxyacetophenone (2.0 eq)

Boron trifluoride etherate (

) (2.5 eq) or Tetrafluoroboric acid (

)

Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step:
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Condensation: Dissolve 4-methoxybenzaldehyde (10 mmol) and 4-methoxyacetophenone

(20 mmol) in DCE (20 mL).

Acid Addition: Heat to 60°C and dropwise add

(25 mmol). The solution will turn deep red/orange.

Reflux: Reflux the mixture for 2 hours. A precipitate (the pyrylium salt) may begin to form.[1]

[2][3]

Isolation: Cool to room temperature and add diethyl ether (50 mL) to precipitate the product

completely.

Filtration: Filter the yellow/orange solid, wash copiously with ether, and dry under vacuum.

Yield: Typically 60-75%.

Product: 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate.

Phase 2: Conversion to Phosphinine
Reaction Type: O/P Exchange (Märkl Reaction).

Reagents:

Pyrylium Salt (from Phase 1)

Tris(trimethylsilyl)phosphine (

) (1.1 eq)

Solvent: Acetonitrile (dry, degassed)

Step-by-Step:

Setup: In a glovebox or under strict Argon Schlenk line, suspend the pyrylium salt (5 mmol)

in dry acetonitrile (15 mL).

Addition: Add
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(5.5 mmol) dropwise via syringe.

Reaction: Heat the mixture to reflux (80°C) for 12-16 hours. The color will shift (often to a

lighter yellow or fluorescent green).

Workup: Remove volatiles under vacuum.

Purification: Dissolve the residue in Toluene and filter through a short pad of silica (under

inert atmosphere) to remove siloxane byproducts.

Crystallization: Recrystallize from Ethanol or Toluene/Hexane.

Characterization:

P NMR (typically

+170 to +200 ppm, downfield singlet).

Protocol B: Synthesis of 2,6-Diphenyl-4-
methoxyphosphinine (Advanced)
Target: A highly specialized ligand with methoxy directly on the heterocycle.

Key Difference: Requires 4-methoxypyrylium salts.

Precursor: Alkylation of 2,6-diphenyl-4-pyrone with Methyl Triflate (MeOTf) or Dimethyl

Sulfate in DCM yields 2,6-diphenyl-4-methoxypyrylium triflate.

Phosphinine Formation: React this specific salt with

in acetonitrile as per Protocol A.

Note: This ligand is more sensitive to oxidation than the tris-aryl variant. Store under Argon

at -20°C.

Metal Complex Synthesis
General Protocol: Rhodium(I) Carbonyl Complexes
Target Complex:
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or

Utility: Precursors for hydroformylation catalysis.

Reagents:

Precursor:

(Chlorocarbonylrhodium(I) dimer) or

.

Ligand: 4-Methoxyphosphinine derivative (Type A or B).

Solvent: Dichloromethane (DCM), degassed.

Step-by-Step:

Stoichiometry: Dissolve

(0.05 mmol) in DCM (2 mL).

Ligand Addition: Add a solution of the Phosphinine Ligand (0.20 mmol, 4 eq per dimer) in

DCM (2 mL) dropwise.

Observation: Immediate color change (usually from orange to deep red or purple) indicates

coordination. Gas evolution (CO displacement) may occur if using COD precursors.

Stirring: Stir at room temperature for 1 hour.

Isolation: Concentrate the solution to ~0.5 mL and add Pentane (5 mL) to precipitate the

complex.

Drying: Filter and dry in vacuo.

Characterization Data Summary[2][4][5][6][7][8][9]
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Technique Parameter
Expected Result
(Type A Ligand)

Interpretation

P NMR

Chemical Shift (

)

~170 - 190 ppm (Free

Ligand)

Low-field shift

characteristic of

aromatic P.

P NMR

Coordination Shift (

)

Upfield shift (e.g., to

130-150 ppm)

Strong

-backdonation shields

the P nucleus.

P-Rh Coupling 130 - 160 Hz

Indicates direct Rh-P

bond; magnitude

correlates with s-

character.

IR Spectroscopy ~1980 - 2000 cm

Higher frequency than

phosphine analogues,

confirming weak

-donor/strong

-acceptor nature.

Visual Workflows (Graphviz)
Figure 1: Ligand Synthesis Pathway (Märkl Route)
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Caption: Synthesis of 2,4,6-tris(4-methoxyphenyl)phosphinine via the pyrylium salt

intermediate.

Figure 2: Metal Coordination Logic
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Click to download full resolution via product page

Caption: General workflow for the coordination of phosphinine ligands to transition metals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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